molecular formula C7H8N2O4 B1582198 Ethyl 4-nitro-1H-pyrrole-2-carboxylate CAS No. 5930-92-7

Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1582198
CAS No.: 5930-92-7
M. Wt: 184.15 g/mol
InChI Key: PEORWHVRWXGKMS-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative with a carboxylate ester functional group. It is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity and structural versatility. The compound’s nitro group at the 4-position and ethyl ester at the 2-position enable diverse chemical modifications, such as reductions, nucleophilic substitutions, and cross-coupling reactions . Its CAS numbers (40236-20-2 and 5930-92-7) are referenced in commercial catalogs, with purity levels up to 98% .

Preparation Methods

Conversion of 4-nitro-1H-pyrrole-2-carboxylic acid to Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Step 1: Formation of Acid Chloride Intermediate

  • 4-Nitro-1H-pyrrole-2-carboxylic acid is dissolved in thionyl chloride (10 mL).
  • The mixture is heated under reflux conditions for 2 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield the acid chloride intermediate.

Step 2: Esterification to Ethyl Ester

  • The acid chloride is dissolved in dry dichloromethane (25 mL).
  • Ethanol (10 mL) and triethylamine (TEA, 2 mL) are added to the solution.
  • The reaction mixture is stirred at room temperature overnight to allow esterification.
  • Solvent and excess reagents are removed under reduced pressure.

Step 3: Work-up and Purification

  • The residue is partitioned between brine (50 mL) and ethyl acetate (100 mL).
  • The aqueous layer is extracted twice more with ethyl acetate (2 × 100 mL).
  • Combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and solvent is removed under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a solvent system of ethyl acetate/n-hexane (1:2).
  • The purified product is obtained as a brown solid with a yield of approximately 93% and melting point 445–447 K.

This method is well-documented in the literature and provides a high-yield and relatively straightforward route to this compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acid chloride formation Thionyl chloride (10 mL) Neat (no solvent) Reflux (approx. 70°C) 2 hours - Excess thionyl chloride removed under vacuum
Esterification Ethanol (10 mL), Triethylamine (2 mL) Dry dichloromethane (25 mL) Room temperature Overnight - Stirring at RT to complete esterification
Work-up & Purification Brine, ethyl acetate extraction, silica gel chromatography Ethyl acetate/n-hexane (1:2) Ambient - 93 Brown solid product, mp 445–447 K

Additional Functionalization (Optional)

Following the preparation of this compound, further functionalization can be achieved, such as alkylation at the nitrogen atom to yield derivatives like ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate. This involves:

  • Dissolving this compound in acetone.
  • Adding sodium carbonate, tetrabutylammonium iodide (phase transfer catalyst), and an alkyl bromide (e.g., propyl bromide).
  • Heating under reflux for 6 hours followed by stirring overnight at room temperature.
  • Work-up includes aqueous extraction, drying, and purification by silica gel chromatography.

This step demonstrates the utility of this compound as a versatile intermediate for further synthetic elaboration.

Analytical and Characterization Data

  • The identity and purity of this compound are confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
  • The melting point range (445–447 K) aligns with literature values, confirming compound integrity.
  • Purification by column chromatography ensures removal of impurities and unreacted starting materials.

Research Findings and Observations

  • The use of thionyl chloride for acid chloride formation is efficient and widely accepted for carboxylic acid activation in pyrrole derivatives.
  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during esterification, promoting product formation.
  • The reaction conditions are mild, avoiding decomposition of the sensitive nitro-pyrrole ring.
  • High yields (up to 93%) and straightforward purification make this method suitable for scale-up and further synthetic applications.
  • The compound serves as a building block for the synthesis of DNA minor groove binders, which have potential biological activities including antiamoebic properties.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Ethyl 4-nitro-1H-pyrrole-2-carboxylate serves as a building block in synthesizing complex heterocyclic compounds and pharmaceuticals. Its applications span across various scientific disciplines:

  • Chemistry: It is employed in chemical reactions such as reduction, where the nitro group is converted to an amino group using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride. It also undergoes substitution reactions, where the ester group is replaced by nucleophiles like amines or alcohols, and hydrolysis, where the ester group forms the corresponding carboxylic acid under acidic or basic conditions.
  • Biology: The compound is used in studying enzyme inhibition and as a probe for biological assays.
  • Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Research indicates that this compound possesses antimicrobial activity, with studies showing that derivatives exhibit potent in vitro activity against bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action primarily involves reducing the nitro group to an amino group, which can interact with biological targets, disrupting essential cellular processes and inhibiting bacterial growth.
    CompoundMIC (mg/mL)Target Organisms
    This compound0.0039-0.025S. aureus, E. coli
    Other derivativesVaries (4.69-22.9)Bacillus subtilis, Pseudomonas aeruginosa
  • Industry: It is utilized in developing agrochemicals and dyes.

Related Compounds

  • Ethyl 4-amino-1H-pyrrole-2-carboxylate: A reduced form of this compound with an amino group instead of a nitro group.
  • 4-nitro-1H-pyrrole-2-carboxylic acid: The hydrolyzed form of this compound.
  • Ethyl 1-methyl-4-nitro-2-pyrrolecarboxylate: A derivative with a methyl group at the 1-position.

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1H-pyrrole-2-carboxylate is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The ester group allows for further functionalization, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural analogs differ in substituents on the pyrrole ring, impacting reactivity, stability, and applications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 4-nitro-1H-pyrrole-2-carboxylate 4-NO₂, 2-COOEt 40236-20-2 C₇H₈N₂O₄ 184.15 g/mol High reactivity for nitro-group reductions; used in drug intermediates
Mthis compound 4-NO₂, 2-COOMe 13138-74-4 C₆H₆N₂O₄ 170.12 g/mol Methyl ester analog; used as an HPLC internal standard due to stability
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOEt 1261562-13-3 C₇H₈ClNO₂ 187.60 g/mol Chloro substituent enhances electrophilic substitution; catalyst in organic synthesis
Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate 3-NH₂, 4,5-CH₃, 2-COOEt 2111055-45-7 C₁₀H₁₆N₂O₂ 196.25 g/mol Amino group enables conjugation; precursor for heterocyclic drug candidates
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-CHO, 2-COOEt 7126-57-0 C₈H₉NO₃ 167.16 g/mol Formyl group facilitates condensation reactions; intermediate in polymer chemistry

Key Observations:

  • Nitro vs. Chloro Groups : The nitro group (electron-withdrawing) increases electrophilicity, making the compound more reactive in aromatic substitutions compared to the chloro analog .
  • Ester Variations : Methyl esters (e.g., CAS 13138-74-4) exhibit lower molecular weights and altered solubility profiles compared to ethyl esters, influencing their utility in analytical applications .

Physicochemical and Stability Properties

  • Solubility : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Methyl analogs show improved aqueous solubility due to shorter alkyl chains .
  • pH Stability : Mthis compound remains stable across pH 2.5–10 at 37°C for 24 hours, making it suitable for biological assays .
  • Thermal Stability : Nitro-substituted pyrroles generally exhibit lower thermal stability compared to halogenated analogs due to the explosive nature of nitro groups under extreme conditions .

Biological Activity

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (C7H8N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a nitro group and an ethyl ester functional group. Its molecular weight is approximately 184.15 g/mol, and it exhibits unique reactivity due to the electron-withdrawing nature of the nitro group, which influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity . Studies have demonstrated that derivatives of this compound exhibit potent in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Other derivativesVaries (4.69 - 22.9)Bacillus subtilis, Pseudomonas aeruginosa

The mechanism of action for this compound primarily involves the reduction of the nitro group to an amino group, which can interact with various biological targets such as enzymes and receptors. This transformation enhances the compound's ability to inhibit bacterial growth by disrupting essential cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological applications of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : Research has indicated that this compound can act as an enzyme inhibitor, providing insights into its potential use in biochemical assays and drug development .
  • Therapeutic Applications : Ongoing investigations are exploring its utility in treating infections caused by resistant bacterial strains, as well as its possible applications in cancer therapy due to its ability to interact with DNA minor-groove binders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate to improve yield and purity?

Methodological Answer:

  • Multi-step synthesis : Use a modular approach, starting with nitration of pyrrole precursors followed by esterification. Evidence from similar compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) highlights the importance of protecting-group strategies to avoid side reactions .
  • Reaction conditions : Employ inert atmospheres (N₂/Ar) and moderate temperatures (60–80°C) to minimize decomposition. Microwave-assisted synthesis may enhance reaction efficiency and yield, as seen in pyrano-pyrrole derivatives .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Purity can be verified via HPLC (e.g., using mthis compound as an internal standard) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Focus on diagnostic peaks: the nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.5–8.5 ppm for aromatic protons). Compare with ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives .
    • ¹³C NMR : The nitro group induces significant downfield shifts (~125–135 ppm for C-NO₂).
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: 225.05 g/mol for C₈H₈N₂O₄) and detect fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess electrophilicity. The nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
    • Use the Colle-Salvetti correlation-energy formula to model electron density distributions and predict sites for substitution (e.g., C-3 or C-5 positions on the pyrrole ring) .
    • Example : For similar nitro-pyrroles, DFT studies show that electron-withdrawing groups (e.g., -NO₂) increase local hardness, directing reactivity toward electrophilic pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for nitro-substituted pyrrole derivatives?

Methodological Answer:

  • Comparative analysis :
    • Compile NMR data from structurally similar compounds (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) to identify substituent effects. For example, nitro groups cause greater deshielding than acetyl groups .
    • Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Use single-crystal X-ray diffraction (as in pyrano-pyrrole derivatives) to confirm regiochemistry and compare with computational models .

Q. What strategies mitigate instability of this compound under varying experimental conditions?

Methodological Answer:

  • pH stability : Conduct accelerated stability studies at pH 2–10 (37°C, 24h) with HPLC monitoring. Nitro groups are generally stable in acidic/neutral conditions but may degrade under strong bases .
  • Light sensitivity : Store solutions in amber vials; nitroaromatics are prone to photodegradation.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds. For synthesis, avoid temperatures >100°C .

Q. Notes on Methodological Rigor

  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst loadings) to address variability in synthetic yields .
  • Data validation : Cross-reference computational predictions (DFT) with experimental results (e.g., XRD bond lengths vs. calculated values) to resolve discrepancies .

Properties

IUPAC Name

ethyl 4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEORWHVRWXGKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287331
Record name Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-92-7
Record name 5930-92-7
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Record name Ethyl 4-nitro-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Nitropyrrole-2-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Ethyl 4-nitro-1H-pyrrole-2-carboxylate

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